2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
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Description
2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H21N7O3 and its molecular weight is 359.39. The purity is usually 95%.
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Scientific Research Applications
Receptor Binding Studies
The compound has been investigated as a selective antagonist ligand for the A2B adenosine receptors. A study by Baraldi et al. (2004) utilized a derivative, MRE 2029-F20, for receptor binding assays. The ligand showed a high affinity for human A2B receptors with a KD value of 1.65±0.10 nM and a Bmax value of 36±4 fmol/mg protein, making it a valuable tool for the pharmacological characterization of the A2B adenosine receptor subtype Baraldi et al., 2004.
Coordination Complexes and Antioxidant Activity
Another study by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives and their ability to form coordination complexes with Co(II) and Cu(II) ions. The complexes exhibited significant antioxidant activity, showcasing the potential of pyrazole-acetamide derivatives in developing new antioxidant agents Chkirate et al., 2019.
Antimicrobial Activity
Research by Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, including derivatives of pyrazole-acetamide. These compounds were evaluated for their antimicrobial properties, showing potential for the development of new antimicrobial agents Bondock et al., 2008.
Antitumor Activity
A study by Sultani et al. (2017) synthesized new mercapto xanthine derivatives, including 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides. These compounds demonstrated inhibitory effects in human MCF7 and K562 cancer cell lines, indicating their potential as antitumor agents Sultani et al., 2017.
Properties
IUPAC Name |
2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-propylpurin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3/c1-5-6-21-12-13(18-15(21)23-10(3)7-9(2)19-23)20(4)16(26)22(14(12)25)8-11(17)24/h7H,5-6,8H2,1-4H3,(H2,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRFNJFXYIIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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